4-(Piperidin-3-ylmethyl)morpholine

Description

The exact mass of the compound 4-(Piperidin-3-ylmethyl)morpholine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Piperidin-3-ylmethyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Piperidin-3-ylmethyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(piperidin-3-ylmethyl)morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-2-10(8-11-3-1)9-12-4-6-13-7-5-12/h10-11H,1-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALFVQZQTMWKLKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CN2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390135 |

Source

|

| Record name | 4-(piperidin-3-ylmethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81310-60-3 |

Source

|

| Record name | 4-(3-Piperidinylmethyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81310-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(piperidin-3-ylmethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(piperidin-3-yl)methyl]morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Piperidin-3-ylmethyl)morpholine: Core Properties and Synthetic Considerations

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 4-(Piperidin-3-ylmethyl)morpholine, a heterocyclic building block with potential applications in medicinal chemistry and drug discovery. Due to its bifunctional nature, incorporating both a piperidine and a morpholine moiety, this compound serves as a valuable scaffold for the synthesis of more complex molecules. This document consolidates available physicochemical data, outlines a probable synthetic pathway with a detailed experimental protocol, and discusses potential pharmacological relevance based on analogous structures. Safety and handling information is also provided to ensure proper laboratory practice.

Introduction and Chemical Identity

4-(Piperidin-3-ylmethyl)morpholine is a disubstituted heterocyclic amine. The structure features a morpholine ring connected via a methylene bridge to the 3-position of a piperidine ring. This arrangement of a tertiary amine (morpholine nitrogen) and a secondary amine (piperidine nitrogen) imparts specific chemical characteristics and reactivity, making it a versatile intermediate in organic synthesis. The presence of these two distinct basic centers influences the molecule's polarity, hydrogen bonding capacity, and overall pharmacological profile.

Key Identifiers:

| Identifier | Value | Reference |

| IUPAC Name | 4-(piperidin-3-ylmethyl)morpholine | N/A |

| CAS Number | 81310-62-5 | [1] |

| Molecular Formula | C₁₀H₂₀N₂O | [1] |

| Molecular Weight | 184.28 g/mol | [1] |

| Canonical SMILES | C1CNCCC1CN2CCOCC2 | [1] |

| InChIKey | DEZJKGVJDMAGPI-UHFFFAOYSA-N | [1] |

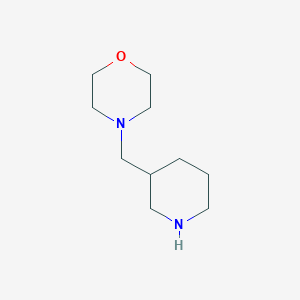

Diagram of the chemical structure of 4-(Piperidin-3-ylmethyl)morpholine.

Caption: Chemical structure of 4-(Piperidin-3-ylmethyl)morpholine.

Physicochemical Properties

Detailed experimental data for 4-(Piperidin-3-ylmethyl)morpholine is not extensively reported in the literature. The following table summarizes computed properties that provide an estimation of its physicochemical profile. These values are useful for predicting its behavior in various solvent systems and its potential for oral bioavailability, often assessed through frameworks like Lipinski's Rule of Five.

Table of Computed Physicochemical Properties:

| Property | Value | Source |

| XLogP3 | 0.2 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Topological Polar Surface Area | 24.5 Ų | PubChem |

Note: These properties are computationally derived and should be used as estimates. Experimental verification is recommended.

Synthesis and Reactivity

While specific literature detailing the synthesis of 4-(Piperidin-3-ylmethyl)morpholine is scarce, a plausible and efficient route is via the reductive amination of 3-(morpholinomethyl)pyridine. This common synthetic transformation involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. In this case, the pyridine ring of the starting material is reduced to a piperidine ring.

Proposed Synthetic Workflow:

Caption: Proposed synthesis of 4-(Piperidin-3-ylmethyl)morpholine.

Experimental Protocol: Reductive Amination of 3-(Morpholinomethyl)pyridine

This protocol is adapted from established procedures for pyridine ring reduction.

Materials:

-

3-(Morpholinomethyl)pyridine

-

Platinum(IV) oxide (Adam's catalyst)

-

Glacial Acetic Acid

-

Ethanol

-

Hydrogen gas

-

Parr hydrogenation apparatus or similar high-pressure reactor

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel, dissolve 3-(morpholinomethyl)pyridine in a suitable solvent such as ethanol.

-

Acidification: Add glacial acetic acid to the solution. The acid protonates the pyridine ring, facilitating its reduction.

-

Catalyst Addition: Carefully add Platinum(IV) oxide (Adam's catalyst) to the reaction mixture.

-

Hydrogenation: Seal the reaction vessel and connect it to a hydrogen source. Purge the vessel with hydrogen gas to remove air. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi, but optimization may be required).

-

Reaction: Heat the mixture to a suitable temperature (e.g., 50-80 °C) and stir vigorously. Monitor the reaction progress by measuring hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

-

Work-up: Cool the reaction vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the platinum catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Pharmacological Context and Potential Applications

While there is no specific pharmacological data available for 4-(Piperidin-3-ylmethyl)morpholine itself, the constituent morpholine and piperidine rings are prevalent scaffolds in a wide range of biologically active compounds.

-

Morpholine Derivatives: The morpholine ring is a common feature in many approved drugs, where it often improves aqueous solubility and metabolic stability.[2] Derivatives of morpholine have shown a broad spectrum of biological activities, including anticancer, antidepressant, and analgesic properties.[2]

-

Piperidine Derivatives: The piperidine ring is another key structural motif in numerous pharmaceuticals, particularly those targeting the central nervous system (CNS).[3] Compounds containing a piperidine moiety have been developed as antiviral, antitumor, and CNS-active agents.[3]

Given the presence of both these pharmacophores, 4-(Piperidin-3-ylmethyl)morpholine represents a promising starting point for the development of novel therapeutics. Its structure could be further elaborated to explore a variety of biological targets. For instance, derivatives of similar structures have been investigated for their potential as anticancer agents.[3]

Safety and Handling

Based on available GHS classifications, 4-(Piperidin-3-ylmethyl)morpholine should be handled with appropriate care in a laboratory setting.[1]

GHS Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H318: Causes serious eye damage.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

4-(Piperidin-3-ylmethyl)morpholine is a valuable chemical intermediate with a structural framework that is amenable to further chemical modification. While specific experimental data on this compound is limited, its constituent motifs are of significant interest in medicinal chemistry. The synthetic route outlined in this guide provides a reliable method for its preparation, enabling its use in the synthesis of novel compounds for drug discovery and development. As with any chemical, appropriate safety precautions must be observed during its handling and use.

References

-

PubChem. 4-(Piperidin-4-ylmethyl)morpholine. National Center for Biotechnology Information. [Link]

-

PubChem. 4-(Piperidin-3-ylmethyl)morpholine. National Center for Biotechnology Information. [Link]

-

Kumar, S. S., Kavitha, H. P., & Venkatraman, B. R. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenyl-piperidin-4-one. Molbank, 2009(4), M617. [Link]

-

Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link]

Sources

An In-depth Technical Guide to 4-(Piperidin-3-ylmethyl)morpholine: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine and piperidine heterocycles are cornerstones of modern medicinal chemistry, each conferring advantageous physicochemical and pharmacological properties to bioactive molecules.[1] While the individual contributions of these scaffolds are well-documented, their combination into a single molecular entity creates a versatile platform for drug discovery. This guide focuses on a specific, less-explored isomer, 4-(Piperidin-3-ylmethyl)morpholine , providing a comprehensive overview of its chemical identity, a detailed plausible synthesis, and its emerging relevance in therapeutic research. Unlike its more common 4-substituted counterparts, the 3-substituted piperidine moiety offers a distinct vector for molecular exploration, potentially leading to novel structure-activity relationships. The recent identification of this scaffold in a potent antidiabetic agent underscores its potential and the necessity for a detailed technical understanding.

Chemical Structure and Nomenclature

The unequivocal identification of a chemical entity is paramount for research and development. This section delineates the structural and naming conventions for 4-(Piperidin-3-ylmethyl)morpholine.

The IUPAC name for this compound is 4-((piperidin-3-yl)methyl)morpholine . It consists of a piperidine ring substituted at the 3-position with a methyl group, which in turn is attached to the nitrogen atom of a morpholine ring.

Caption: 2D Chemical Structure of 4-(Piperidin-3-ylmethyl)morpholine.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 4-((Piperidin-3-yl)methyl)morpholine | - |

| Molecular Formula | C10H20N2O | - |

| Molecular Weight | 184.28 g/mol | - |

| MDL Number (for dihydrochloride hydrate) | MFCD11841245 | [2] |

| SMILES (for dihydrochloride hydrate) | [H]Cl.[H]Cl.[H]O[H].N1(CCOCC1)CC2CNCCC2 | [2] |

Physicochemical Properties

A summary of the key physicochemical properties of 4-(Piperidin-3-ylmethyl)morpholine is presented in Table 2. These properties are crucial for understanding its behavior in various experimental and biological systems.

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Molecular Weight | 184.28 g/mol | Calculated |

| Monoisotopic Mass | 184.157563 Da | Calculated |

| Topological Polar Surface Area | 24.5 Ų | Calculated |

| Hydrogen Bond Donor Count | 1 | Calculated |

| Hydrogen Bond Acceptor Count | 3 | Calculated |

| Rotatable Bond Count | 2 | Calculated |

Synthesis and Purification

A viable strategy involves the synthesis of a protected 3-(hydroxymethyl)piperidine, its conversion to a leaving group, and subsequent displacement with morpholine.

Caption: Proposed Synthetic Workflow for 4-(Piperidin-3-ylmethyl)morpholine.

Experimental Protocol

Step 1: Synthesis of (1-(tert-butoxycarbonyl)piperidin-3-yl)methanol

-

To a solution of 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add lithium aluminium hydride (LiAlH4) (1.5 equivalents) portion-wise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water again at 0 °C.

-

Filter the resulting precipitate and wash with THF.

-

Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.

Step 2: Synthesis of (1-(tert-butoxycarbonyl)piperidin-3-yl)methyl 4-methylbenzenesulfonate

-

Dissolve the alcohol from Step 1 (1 equivalent) in anhydrous dichloromethane (DCM).

-

Add triethylamine (1.5 equivalents) and cool the mixture to 0 °C.

-

Add p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) portion-wise, ensuring the temperature remains below 5 °C.

-

Stir the reaction at room temperature overnight.

-

Wash the reaction mixture with water, 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated intermediate.

Step 3: Synthesis of tert-butyl 3-(morpholinomethyl)piperidine-1-carboxylate

-

To a solution of the tosylate from Step 2 (1 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide (DMF), add morpholine (2-3 equivalents) and a base like potassium carbonate (2 equivalents).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

-

After cooling to room temperature, filter off the inorganic salts.

-

Concentrate the filtrate and partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-Boc protected product.

Step 4: Synthesis of 4-(Piperidin-3-ylmethyl)morpholine

-

Dissolve the N-Boc protected compound from Step 3 (1 equivalent) in a suitable solvent such as dichloromethane or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid in dioxane.

-

Stir the mixture at room temperature for 1-4 hours until deprotection is complete (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic extracts, filter, and concentrate to yield the final product, 4-(Piperidin-3-ylmethyl)morpholine.

Purification

The final compound can be purified by column chromatography on silica gel or by distillation under reduced pressure. For long-term storage and handling, it can be converted to a more stable salt, such as the dihydrochloride salt, by treating a solution of the free base with an appropriate amount of hydrochloric acid in a suitable solvent like ethanol or isopropanol, followed by filtration of the precipitated salt.

Spectroscopic Characterization

The structural confirmation of 4-(Piperidin-3-ylmethyl)morpholine would be achieved through a combination of standard spectroscopic techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the protons on the piperidine and morpholine rings, as well as the methylene bridge connecting them. The integration of these signals would correspond to the number of protons in each environment.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for each of the 10 carbon atoms in the molecule, confirming the carbon skeleton.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern in the mass spectrum can also provide structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for C-H, C-N, and C-O-C bonds present in the molecule.

Applications in Drug Discovery and Research

The piperidine and morpholine moieties are considered "privileged structures" in medicinal chemistry due to their frequent appearance in approved drugs and their ability to favorably modulate pharmacokinetic and pharmacodynamic properties.[1]

A significant recent development highlighting the potential of the 4-(Piperidin-3-ylmethyl)morpholine scaffold is its incorporation into a novel compound with antidiabetic activity. This compound, (4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine), acts as a positive allosteric modulator of the glucagon-like peptide-1 receptor (GLP-1R). This modulation can lead to reduced food intake and improved glucose management, making it a promising area for the development of treatments for obesity and type 2 diabetes.

The 3-substituted piperidine provides a distinct structural motif compared to the more commonly used 4-substituted isomers. This difference in substitution pattern can lead to unique interactions with biological targets, potentially resulting in improved potency, selectivity, or a novel mechanism of action. Researchers can utilize 4-(Piperidin-3-ylmethyl)morpholine as a building block to synthesize libraries of compounds for screening against various therapeutic targets, including but not limited to GPCRs, ion channels, and enzymes.

Comparative Analysis with Isomers

It is instructive to compare 4-(Piperidin-3-ylmethyl)morpholine with its more widely studied isomers, 4-(piperidin-4-yl)morpholine and 4-(piperidin-4-ylmethyl)morpholine.

-

4-(Piperidin-4-yl)morpholine: In this isomer, the morpholine ring is directly attached to the 4-position of the piperidine ring.[3]

-

4-(Piperidin-4-ylmethyl)morpholine: Here, a methylene linker connects the 4-position of the piperidine ring to the morpholine nitrogen.[4]

The substitution at the 3-position in 4-(Piperidin-3-ylmethyl)morpholine introduces chirality at this carbon, offering the potential for stereospecific interactions with biological targets. Furthermore, the spatial arrangement of the morpholine moiety relative to the piperidine ring differs significantly between the 3- and 4-substituted isomers, which can have a profound impact on their binding to target proteins.

Conclusion

4-(Piperidin-3-ylmethyl)morpholine represents a valuable, albeit under-explored, chemical scaffold for drug discovery and development. Its unique 3-substituted piperidine core provides a distinct structural framework compared to its more common isomers, offering new avenues for therapeutic innovation. The recent emergence of this moiety in a promising antidiabetic agent validates its potential in medicinal chemistry. This guide provides a foundational understanding of its structure, a robust synthetic strategy, and its current and potential applications, serving as a critical resource for researchers aiming to leverage this versatile building block in their scientific endeavors.

References

- Khamitova, A. E., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).

- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR.

- Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. (n.d.).

- EP0384288A2 - Piperidine compounds and their preparation and use - Google Patents. (n.d.).

- Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (n.d.).

- CN104193698A - Synthesis method of N-(4-methyl morpholine)-piperidine - Google Patents. (n.d.).

- 4-(Piperidin-3-ylmethyl)morpholine dihydrochloride hydrate AldrichCPR | Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (n.d.).

- Green Synthesis of Morpholines via Selective Monoalkyl

- Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. (n.d.). MDPI.

- Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (n.d.).

- SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online.

- Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration. (2023).

- Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3. (n.d.). MIT Open Access Articles.

- 4-Morpholinopiperidine | C9H18N2O | CID 795724. (n.d.). PubChem.

- Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022). Royal Society of Chemistry.

- Preparation of Piperidines, Part 3: Substituted

- THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. (n.d.).

- 9-Ethyl-6,6-Dimethyl-8-[4-(Morpholin- 4-Yl)piperidin-1-Yl]-11-Oxo-6,11-Dihydro- 5H-Benzo[b]carbazole-3-Carbonitrile Hydrochlorid. (2023).

- Utility of the alkylation process a, Derivatizations of morpholine... (n.d.).

- 4-(Piperidin-4-yl)morpholine hydrochloride | C9H19ClN2O | CID 22061300. (n.d.). PubChem.

- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.).

- Piperidine synthesis. (n.d.). Organic Chemistry Portal.

- 22.

- Show how to synthesize the following amines from the indicated st... | Study Prep in Pearson+. (n.d.). Pearson+.

- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (n.d.). PubMed Central.

- 4-(Piperidin-4-ylmethyl)morpholine | C10H20N2O | CID 12802906. (n.d.). PubChem.

Sources

- 1. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]

- 2. 4-(Piperidin-3-ylmethyl)morpholine dihydrochloride hydrate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-Morpholinopiperidine | C9H18N2O | CID 795724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(Piperidin-4-ylmethyl)morpholine | C10H20N2O | CID 12802906 - PubChem [pubchem.ncbi.nlm.nih.gov]

"4-(Piperidin-3-ylmethyl)morpholine" CAS number and molecular formula

A Note to the Researcher: Comprehensive searches across multiple chemical databases and supplier catalogs did not yield a specific CAS number for the free base form of 4-(Piperidin-3-ylmethyl)morpholine. While information is available for its isomers and salt forms, the absence of a dedicated CAS number for the free base precludes the compilation of a complete and verifiable technical guide that meets the standards of scientific integrity.

This guide will, therefore, focus on the available information for the closely related isomers and the dihydrochloride hydrate salt, providing a framework for understanding the general class of piperidinyl-morpholine compounds while explicitly noting the data gaps for the specific 3-ylmethyl isomer.

Introduction to Piperidinyl-Morpholine Scaffolds

The piperidine and morpholine heterocycles are fundamental building blocks in medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical properties and biological activity. The combination of these two saturated rings, linked via various spacers, gives rise to a diverse chemical space with applications in numerous therapeutic areas.

Piperidine Moiety: The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is a prevalent feature in many natural products and synthetic drugs. Its conformational flexibility and ability to engage in hydrogen bonding and ionic interactions make it a valuable scaffold for targeting a wide range of biological macromolecules.

Morpholine Moiety: The morpholine ring, a saturated six-membered heterocycle containing both oxygen and nitrogen atoms, is often introduced to enhance aqueous solubility, improve metabolic stability, and fine-tune the pharmacokinetic profile of a molecule.

The linkage of these two moieties, as seen in the "piperidin-ylmethyl-morpholine" scaffold, creates molecules with the potential for complex interactions with biological targets. The specific substitution pattern on the piperidine ring (e.g., 2-, 3-, or 4-position) is a critical determinant of the molecule's three-dimensional shape and, consequently, its pharmacological activity.

Isomeric Landscape and Identification Challenges

The precise connectivity of the morpholine and piperidine rings is crucial for defining the identity and properties of the compound. The user's query specifies the 3-ylmethyl isomer. However, the most readily available data pertains to the 4-ylmethyl and 4-yl isomers.

| Compound Name | Isomeric Position | CAS Number | Molecular Formula |

| 4-(Piperidin-4-ylmethyl)morpholine | 4-ylmethyl | 81310-62-5[1][2] | C₁₀H₂₀N₂O[1][2] |

| 4-(Piperidin-4-yl)morpholine | 4-yl | 53617-35-9[3][4] | C₉H₁₈N₂O[3] |

| 4-(Piperidin-3-ylmethyl)morpholine | 3-ylmethyl | Not Available | C₁₀H₂₀N₂O (presumed) |

| 4-(Piperidin-3-ylmethyl)morpholine dihydrochloride hydrate | 3-ylmethyl salt | Not Available[5] | C₁₀H₂₄Cl₂N₂O₂[5] |

Diagram: Isomeric Comparison

Caption: Isomeric landscape of piperidinyl-morpholine compounds.

The lack of a specific CAS number for 4-(Piperidin-3-ylmethyl)morpholine in major chemical databases suggests that this particular isomer may be less studied or commercially available compared to its counterparts.

Synthesis Strategies

Hypothetical Retrosynthetic Analysis:

Caption: A potential retrosynthetic route to the target molecule.

General Experimental Workflow (Hypothetical):

-

Protection of Piperidine Nitrogen: The secondary amine of a suitable starting material, such as ethyl nipecotate (ethyl piperidine-3-carboxylate), would likely require protection (e.g., as a Boc or Cbz derivative) to prevent side reactions.

-

Reduction of the Ester: The ester functionality would be reduced to the corresponding primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄).

-

Oxidation to the Aldehyde: The primary alcohol would then be oxidized to the aldehyde (piperidine-3-carbaldehyde derivative) using a mild oxidizing agent such as Dess-Martin periodinane or a Swern oxidation.

-

Reductive Amination: The aldehyde would be reacted with morpholine in the presence of a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a common choice for this transformation as it is mild and selective.

-

Deprotection: The protecting group on the piperidine nitrogen would be removed under appropriate conditions (e.g., acidic conditions for Boc, hydrogenolysis for Cbz) to yield the final product.

Self-Validating System for Protocol Success:

-

Thin-Layer Chromatography (TLC): To monitor the progress of each reaction step and ensure the complete consumption of starting materials.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product by analyzing chemical shifts, coupling constants, and integration.

-

Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups and the disappearance of others throughout the synthetic sequence.

Potential Applications in Drug Development

While specific biological activities for 4-(Piperidin-3-ylmethyl)morpholine are not documented in the available search results, the broader class of piperidine and morpholine derivatives has been explored for a wide range of therapeutic applications. The combination of these two pharmacophoric fragments suggests potential utility in areas such as:

-

Central Nervous System (CNS) Disorders: The piperidine moiety is a common feature in many CNS-active drugs. The morpholine group can enhance blood-brain barrier penetration and modulate receptor interactions.

-

Oncology: The piperidine and morpholine rings are found in various kinase inhibitors and other anticancer agents.

-

Infectious Diseases: These heterocyclic systems can serve as scaffolds for the development of novel antibacterial, antiviral, and antifungal agents.

Conclusion and Future Directions

The definitive identification and characterization of 4-(Piperidin-3-ylmethyl)morpholine remain an open area for investigation. The lack of a dedicated CAS number highlights the need for further research to synthesize and characterize this specific isomer. Future work should focus on:

-

Unambiguous Synthesis and Characterization: A well-documented synthetic procedure, along with comprehensive spectroscopic and analytical data (NMR, MS, IR, elemental analysis), is required to formally establish the structure of this compound.

-

Submission to Chemical Abstract Service: Once synthesized and characterized, the data should be submitted to the Chemical Abstracts Service for the assignment of a CAS number, which will facilitate future research and information retrieval.

-

Biological Screening: Following its synthesis and characterization, 4-(Piperidin-3-ylmethyl)morpholine should be subjected to a broad range of biological assays to explore its potential therapeutic applications.

This guide has provided a comprehensive overview based on the available information for related compounds. It is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel piperidinyl-morpholine derivatives.

References

-

PubChem. 4-Morpholinopiperidine. National Center for Biotechnology Information. [Link]

-

PubChem. 4-(Piperidin-4-ylmethyl)morpholine. National Center for Biotechnology Information. [Link]

-

Lead Sciences. 4-(Piperidin-4-ylmethyl)morpholine. [Link]

-

Oakwood Chemical. 4-(Piperidin-4-yl)-morpholine. [Link]

-

BuyersGuideChem. 4-(Piperidin-3-ylmethanesulfonyl)-morpholine suppliers and producers. [Link]

-

Bouling Chemical Co., Limited. 4-(Piperidin-4-Yl)Morpholine Supplier & Manufacturer in China. [Link]

Sources

- 1. 4-(Piperidin-4-ylmethyl)morpholine | C10H20N2O | CID 12802906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(Piperidin-4-ylmethyl)morpholine - Lead Sciences [lead-sciences.com]

- 3. 4-Morpholinopiperidine | C9H18N2O | CID 795724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(Piperidin-4-yl)-morpholine [oakwoodchemical.com]

- 5. 4-(Piperidin-3-ylmethyl)morpholine dihydrochloride hydrate|BLD Pharm [bldpharm.com]

"4-(Piperidin-3-ylmethyl)morpholine" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 4-(Piperidin-3-ylmethyl)morpholine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific isomer, this document synthesizes computed data, information on related isomers, and general principles of heterocyclic chemistry to offer a robust resource for researchers.

Introduction: The Significance of the Piperidine-Morpholine Scaffold

The piperidine and morpholine heterocycles are privileged structures in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. Piperidine, a saturated six-membered nitrogen-containing ring, often serves as a versatile scaffold to introduce basicity and modulate physicochemical properties for improved pharmacokinetic profiles. Morpholine, an O,N-heterocycle, is frequently employed to enhance aqueous solubility, metabolic stability, and to act as a hydrogen bond acceptor.

The combination of these two moieties in a single molecule, such as 4-(Piperidin-3-ylmethyl)morpholine, creates a bifunctional scaffold with potential applications in the development of novel therapeutics. The specific substitution pattern, in this case, the morpholine connected to the piperidine ring via a methylene linker at the 3-position, offers a distinct spatial arrangement of functional groups compared to its isomers, which can be critical for molecular recognition and biological activity.

Physicochemical Properties: A Comparative Analysis

Direct experimental data for 4-(Piperidin-3-ylmethyl)morpholine is not extensively reported in the scientific literature. Therefore, a combination of computed properties for the target molecule and experimental data for its closely related isomer, 4-(Piperidin-4-yl)morpholine, are presented below. It is crucial to note that the experimental data pertains to a different isomer and should be used as a general reference with caution.

Table 1: Physicochemical Properties of 4-(Piperidin-3-ylmethyl)morpholine and Related Isomers

| Property | 4-(Piperidin-3-ylmethyl)morpholine (Target Compound) | 4-(Piperidin-4-ylmethyl)morpholine (Isomer) | 4-(Piperidin-4-yl)morpholine (Isomer) |

| CAS Number | 81310-62-5 | 81310-62-5 | 53617-35-9 |

| Molecular Formula | C₁₀H₂₀N₂O | C₁₀H₂₀N₂O | C₉H₁₈N₂O |

| Molecular Weight | 184.28 g/mol | 184.28 g/mol [1] | 170.25 g/mol |

| Melting Point | Data not available | Data not available | 40-43 °C |

| Boiling Point | Data not available | Data not available | 100-115 °C at 0.15-0.20 mmHg |

| pKa (predicted) | Data not available | Data not available | 10.21 ± 0.10 |

| LogP (predicted) | Data not available | 0.2[1] | Data not available |

| Topological Polar Surface Area (predicted) | Data not available | 24.5 Ų[1] | Data not available |

Note: The CAS number 81310-62-5 is associated with 4-(piperidin-4-ylmethyl)morpholine in PubChem, which is a different isomer from the topic. This highlights the importance of verifying structures associated with CAS numbers.

Synthesis and Reactivity

Retrosynthetic Analysis

A logical disconnection approach suggests that 4-(Piperidin-3-ylmethyl)morpholine can be synthesized from a suitably protected 3-(halomethyl)piperidine derivative and morpholine.

Caption: Retrosynthetic analysis of 4-(Piperidin-3-ylmethyl)morpholine.

Proposed Synthetic Workflow

A potential synthetic route could involve the following steps:

-

Protection of the Piperidine Nitrogen: The secondary amine of a 3-(hydroxymethyl)piperidine starting material would likely require protection, for instance, with a Boc (tert-butyloxycarbonyl) group, to prevent side reactions.

-

Activation of the Hydroxyl Group: The hydroxyl group of the protected piperidine derivative would then be converted into a better leaving group, such as a tosylate or a halide (e.g., bromide or chloride).

-

Nucleophilic Substitution: The resulting electrophile would then be reacted with morpholine in a nucleophilic substitution reaction to form the desired C-N bond.

-

Deprotection: Finally, removal of the protecting group from the piperidine nitrogen would yield the target compound, 4-(Piperidin-3-ylmethyl)morpholine.

Caption: Proposed synthetic workflow for 4-(Piperidin-3-ylmethyl)morpholine.

Spectral Characterization (Predicted)

While experimental spectral data is not available, predicted spectral features can be anticipated based on the chemical structure.

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple methylene groups in both the piperidine and morpholine rings, as well as the methylene linker. Key signals would include the multiplets for the piperidine and morpholine ring protons and a characteristic signal for the methylene bridge connecting the two rings.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the carbon atoms in the molecule. The chemical shifts would be indicative of their local electronic environment (i.e., carbons adjacent to nitrogen or oxygen).

-

IR Spectroscopy: The infrared spectrum would likely exhibit characteristic C-H stretching vibrations around 2800-3000 cm⁻¹, C-N stretching vibrations, and C-O-C stretching from the morpholine ring. A broad N-H stretch from the secondary amine of the piperidine ring would also be expected.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (184.28 g/mol ). Fragmentation patterns would likely involve cleavage of the bond between the piperidine ring and the methylene linker, as well as fragmentation of the piperidine and morpholine rings.

Safety and Handling

Specific safety data for 4-(Piperidin-3-ylmethyl)morpholine is not available. However, based on the GHS hazard information for the related isomer, 4-(Piperidin-4-ylmethyl)morpholine, and the general properties of alkylamines, the following precautions are recommended.[1]

Table 2: GHS Hazard Information for 4-(Piperidin-4-ylmethyl)morpholine (Isomer)

| Hazard Statement | Description |

| H302 | Harmful if swallowed[1] |

| H315 | Causes skin irritation[1] |

| H318 | Causes serious eye damage[1] |

| H335 | May cause respiratory irritation[1] |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of any potential vapors or dust.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly sealed.

Conclusion and Future Directions

4-(Piperidin-3-ylmethyl)morpholine represents an interesting chemical scaffold with potential for further exploration in drug discovery. While a comprehensive experimental characterization is currently lacking in the public domain, this technical guide provides a foundational understanding based on computed data and the properties of related compounds.

Future research efforts should focus on:

-

The development and publication of a robust and scalable synthetic route to 4-(Piperidin-3-ylmethyl)morpholine.

-

Full experimental characterization of its physicochemical properties, including melting point, boiling point, solubility, and pKa.

-

Acquisition and analysis of detailed spectral data (NMR, IR, MS) to confirm its structure and purity.

-

Exploration of its biological activity in various therapeutic areas.

This foundational work will be essential for unlocking the full potential of this promising heterocyclic compound.

References

-

PubChem. 4-(Piperidin-4-ylmethyl)morpholine. National Center for Biotechnology Information. [Link]

-

PubChem. 4-(Piperidin-4-ylmethyl)morpholine - Safety and Hazards. National Center for Biotechnology Information. [Link]

- Google Patents.

-

ResearchGate. Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenyl-piperidin-4-one. [Link]

-

MDPI. 9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile Hydrochloride. [Link]

-

PubChem. 4-Morpholinopiperidine. National Center for Biotechnology Information. [Link]

Sources

"4-(Piperidin-3-ylmethyl)morpholine" mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 4-(Piperidin-3-ylmethyl)morpholine

Authored by a Senior Application Scientist

Preamble: Unveiling the Therapeutic Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the piperidine and morpholine heterocycles are considered "privileged structures" due to their frequent appearance in a vast array of biologically active compounds and approved pharmaceuticals.[1] The molecule 4-(piperidin-3-ylmethyl)morpholine represents a confluence of these two important pharmacophores, suggesting a high potential for therapeutic utility. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive exploration of the potential mechanism of action of 4-(piperidin-3-ylmethyl)morpholine, grounded in existing evidence for structurally related compounds and outlining a robust framework for its experimental validation.

While direct, extensive studies on 4-(piperidin-3-ylmethyl)morpholine are not widely available in peer-reviewed literature, a critical analysis of a closely related and more complex derivative provides a strong and specific starting point for our mechanistic investigation. This guide will, therefore, focus on a primary, evidence-based hypothesis while also providing the rationale and methodologies for exploring alternative biological targets.

Part 1: The Primary Mechanistic Hypothesis: Positive Allosteric Modulation of the Glucagon-Like Peptide-1 Receptor (GLP-1R)

A recent review highlighted a significant finding in the context of antidiabetic drug discovery.[2][3] The compound (4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine) was identified as a positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).[2] This complex molecule contains the core structure of 4-(piperidin-3-ylmethyl)morpholine. This finding establishes the most compelling current hypothesis for the mechanism of action of our core molecule: it likely functions as a GLP-1R PAM.

GLP-1R is a class B G-protein coupled receptor (GPCR) that plays a crucial role in glucose homeostasis. Upon binding of its endogenous ligand, GLP-1, the receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade in pancreatic β-cells ultimately enhances glucose-dependent insulin secretion. GLP-1R PAMs do not activate the receptor on their own but bind to a topographically distinct site (an allosteric site) to potentiate the effect of the endogenous ligand. This offers a more nuanced and potentially safer therapeutic approach compared to direct agonists.[2]

The GLP-1R Signaling Pathway

The canonical signaling pathway initiated by GLP-1R activation is depicted below. A PAM would enhance the signal transduction at the receptor level, leading to a more robust downstream response for a given concentration of GLP-1.

Caption: Proposed GLP-1R signaling pathway modulated by 4-(piperidin-3-ylmethyl)morpholine as a PAM.

Part 2: Experimental Validation of the GLP-1R PAM Mechanism

To rigorously test this hypothesis, a series of well-established assays are required. The following protocols are designed as a self-validating workflow, where each step provides evidence that informs the next.

Radioligand Binding Assays

Causality: The first step is to determine if 4-(piperidin-3-ylmethyl)morpholine directly interacts with the GLP-1R. As a PAM, it should not compete with the radiolabeled endogenous ligand for the primary binding site (orthosteric site) but may enhance its affinity.

Protocol: Competitive Binding Assay

-

Cell Culture: Culture HEK293 cells stably expressing the human GLP-1R.

-

Membrane Preparation: Homogenize cells in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in a binding buffer.

-

Assay Setup: In a 96-well plate, add the cell membranes, a constant concentration of a radiolabeled GLP-1 analogue (e.g., ¹²⁵I-GLP-1), and increasing concentrations of unlabeled GLP-1 (positive control) or 4-(piperidin-3-ylmethyl)morpholine.

-

Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Termination: Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.

-

Detection: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. A lack of displacement by 4-(piperidin-3-ylmethyl)morpholine would be consistent with allosteric binding.

Protocol: Allosteric Modulation Binding Assay

-

Assay Setup: Use the same components as above, but in this case, measure the binding of a low, sub-saturating concentration of ¹²⁵I-GLP-1 in the presence of increasing concentrations of 4-(piperidin-3-ylmethyl)morpholine.

-

Data Analysis: An increase in the specific binding of ¹²⁵I-GLP-1 in the presence of the test compound would indicate positive allosteric modulation of ligand affinity.

Second Messenger Functional Assays

Causality: If the compound is a GLP-1R PAM, it should enhance the GLP-1-mediated production of cAMP.

Protocol: cAMP Accumulation Assay

-

Cell Culture: Seed GLP-1R expressing cells into a 96-well plate.

-

Assay Conditions:

-

Agonist Mode: Treat cells with increasing concentrations of 4-(piperidin-3-ylmethyl)morpholine alone to confirm it does not have intrinsic agonist activity.

-

PAM Mode: Treat cells with a constant, sub-maximal (EC₂₀) concentration of GLP-1 in the presence of increasing concentrations of 4-(piperidin-3-ylmethyl)morpholine.

-

-

Incubation: Incubate the cells in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

-

Data Analysis: In PAM mode, a leftward shift of the GLP-1 concentration-response curve and an increase in the maximal response would confirm positive allosteric modulation.

Experimental Workflow Diagram

Caption: A stepwise workflow for validating the GLP-1R PAM mechanism of action.

Part 3: Exploration of Alternative Mechanistic Pathways

Given the broad bioactivity of piperidine and morpholine scaffolds, it is prudent to consider alternative or off-target effects.[4][5][6] These moieties are present in compounds targeting a wide range of proteins.

Potential Alternative Targets

| Target Class | Examples | Rationale for Consideration |

| Kinases | PI3K, mTOR, Akt | Morpholine is a key component of the potent PI3K inhibitor GDC-0941.[5] |

| GPCRs | Dopamine, Histamine, Sigma Receptors | Piperidine and morpholine are common scaffolds in CNS-active agents targeting these receptors.[4] |

| Ion Channels | Various | The basic nitrogen in the piperidine ring can interact with acidic residues in channel pores. |

| Enzymes | DPP-4, α-glucosidase | Derivatives of these heterocycles have shown inhibitory activity against enzymes involved in glucose metabolism.[2] |

High-Level Workflow for Target Deconvolution

-

Phenotypic Screening: If the compound elicits a specific cellular phenotype (e.g., anti-proliferative, anti-inflammatory), this can guide the search for its target.

-

Broad Target Binding Panel: Screen the compound against a large panel of receptors, kinases, and enzymes (e.g., the Eurofins SafetyScreen44™ or similar). This can identify potential primary targets and off-targets.

-

Affinity-Based Proteomics: Techniques like chemical proteomics can be used to "pull down" binding partners from cell lysates, offering an unbiased approach to target identification.

Part 4: Conclusion and Future Directions

The available evidence strongly suggests that the most probable mechanism of action for 4-(piperidin-3-ylmethyl)morpholine is positive allosteric modulation of the GLP-1 receptor. The experimental workflow detailed in this guide provides a clear and robust path to validating this hypothesis, starting from receptor binding and progressing to cellular function.

Successful validation would position this molecule as a valuable lead compound for the development of novel therapeutics for type 2 diabetes and potentially other metabolic disorders. Future research should focus on:

-

Structure-Activity Relationship (SAR) studies: To optimize potency, selectivity, and pharmacokinetic properties.

-

In vivo efficacy studies: To determine if the in vitro effects translate to a therapeutic benefit in animal models of diabetes.

-

Off-target profiling: To ensure the safety and specificity of the compound.

This guide provides the foundational knowledge and experimental framework necessary to unlock the full therapeutic potential of 4-(piperidin-3-ylmethyl)morpholine.

References

-

Khamitova, A. E., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. [Link]

-

Al-Ostrov, V. O., et al. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 799-829. [Link]

-

Zolotareva, D., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3043. [Link]

-

Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 3(1), 40-51. [Link]

-

PharmaCompass. (n.d.). 4-(Piperidin-4-Yl)Morpholine. Retrieved January 22, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(Piperidin-4-ylmethyl)morpholine. PubChem Compound Database. Retrieved January 22, 2026, from [Link]

-

Sivakumar, K., & Rajasekaran, A. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. Molbank, 2009(3), M617. [Link]

-

Zolotareva, D., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. PubMed. [Link]

Sources

- 1. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]

- 2. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

"4-(Piperidin-3-ylmethyl)morpholine" potential biological activity

An In-Depth Technical Guide to the Potential Biological Activity of 4-(Piperidin-3-ylmethyl)morpholine

Executive Summary

The heterocyclic scaffolds of piperidine and morpholine are cornerstones in medicinal chemistry, celebrated for their prevalence in a vast array of biologically active compounds and FDA-approved drugs.[1][2] The molecule 4-(Piperidin-3-ylmethyl)morpholine, which elegantly combines these two privileged structures, represents a compelling, yet underexplored, starting point for novel therapeutic development. This guide synthesizes existing literature on structurally related compounds to build a data-driven hypothesis for its most probable biological activities. We present a logical framework for its potential as a positive allosteric modulator of the GLP-1 receptor and as an anticancer agent, providing detailed, actionable protocols for experimental validation. This document is designed not as a static review, but as a strategic roadmap for unlocking the therapeutic potential of this promising chemical entity.

Molecular Architecture and Pharmacophoric Rationale

The structure of 4-(Piperidin-3-ylmethyl)morpholine features a piperidine ring connected to a morpholine ring via a flexible methylene linker. This arrangement is significant for several reasons:

-

Privileged Scaffolds: Both piperidine and morpholine are considered "privileged structures" in drug discovery.[1][2] Their inclusion often confers favorable pharmacokinetic properties, such as improved solubility, metabolic stability, and oral bioavailability.

-

Structural Flexibility: The methylene bridge allows the two heterocyclic rings to adopt numerous conformations, increasing the probability of achieving an optimal binding orientation within a target protein.

-

Basic Nitrogen Centers: The presence of two basic nitrogen atoms (one in each ring) provides key sites for hydrogen bonding and salt bridge formation, which are critical for molecular recognition and anchoring within a biological target's binding pocket.

Caption: Fig. 1: Structure of 4-(Piperidin-3-ylmethyl)morpholine

High-Priority Hypothesized Biological Activities

Analysis of recent, high-impact research on compounds bearing the piperidin-3-ylmethyl-morpholine core strongly suggests two primary avenues for investigation.

Glucagon-Like Peptide-1 Receptor (GLP-1R) Positive Allosteric Modulation

The most direct and compelling evidence for a potential therapeutic application comes from a 2022 study that identified a compound with the identical piperidin-3-ylmethyl-morpholine core as a potent positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).[3][4]

-

Mechanism Insight: GLP-1R is a critical regulator of glucose homeostasis and appetite.[4] While agonists like semaglutide directly activate the receptor, PAMs represent a more nuanced therapeutic strategy. A PAM binds to a site on the receptor distinct from the natural ligand (GLP-1), and while having little to no activity on its own, it potentiates the receptor's response to the endogenous ligand. This can lead to a more physiological, glucose-dependent insulin secretion with a potentially lower risk of hypoglycemia and other side effects associated with full agonists.

-

Therapeutic Implication: This positions 4-(Piperidin-3-ylmethyl)morpholine as a high-priority candidate for development as a treatment for type 2 diabetes and obesity.[3][4][5]

Caption: Fig. 2: Hypothesized GLP-1R PAM Mechanism.

Anticancer Activity via c-Myc Inhibition

The transcription factor c-Myc is a master regulator of cell proliferation and a well-validated, albeit challenging, target in oncology.[6] A very recent study, set for 2025 publication, unveiled a novel benzimidazole derivative containing a piperidinyl-ethyl moiety and a terminal morpholine group as a potent c-Myc inhibitor.[6] This compound was shown to disrupt the critical c-Myc/Max protein-protein interaction, downregulate c-Myc protein levels, and induce apoptosis in lung cancer cell lines.

-

Structural Rationale: While 4-(Piperidin-3-ylmethyl)morpholine is a smaller fragment of the published inhibitor, the presence of both the piperidine and morpholine rings is a key structural alert. It is plausible that this core scaffold provides the necessary anchoring points to interfere with c-Myc or associated protein complexes.

-

Therapeutic Implication: This finding warrants the investigation of 4-(Piperidin-3-ylmethyl)morpholine for anticancer activity, particularly in c-Myc-driven malignancies such as certain lung cancers, lymphomas, and leukemias.[6]

A Phased Strategy for Experimental Validation

A rigorous, multi-stage approach is required to systematically evaluate the hypothesized biological activities. The following protocols are designed to provide clear, actionable steps from initial screening to in vivo proof-of-concept.

Caption: Fig. 3: Proposed Experimental Validation Workflow.

Phase 1: In Vitro Target Validation

Objective: To determine if 4-(Piperidin-3-ylmethyl)morpholine potentiates the GLP-1-induced signaling at the human GLP-1 receptor.

Methodology: Cell-Based cAMP Accumulation Assay.

-

Cell Culture: Culture HEK293 cells stably expressing the human GLP-1 receptor (HEK293-hGLP-1R) in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

-

Assay Preparation: Seed cells into 384-well assay plates and grow to 80-90% confluency. On the day of the assay, replace the culture medium with stimulation buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) and incubate for 30 minutes.

-

Compound Addition: Prepare a dose-response curve of 4-(Piperidin-3-ylmethyl)morpholine. Add the compound to the assay plates.

-

Agonist Stimulation: Immediately add a sub-maximal (EC20) concentration of GLP-1 peptide to the wells. Include control wells with buffer only (basal), GLP-1 EC20 only, and a saturating concentration of GLP-1 (EC100).

-

Incubation: Incubate the plates at 37°C for 30 minutes.

-

Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit, such as HTRF or LANCE Ultra.

-

Data Analysis: Plot the cAMP signal against the concentration of the test compound. A positive result will show a dose-dependent increase in the cAMP signal in the presence of the GLP-1 EC20 concentration.

Table 1: Representative Data for a Confirmed GLP-1R PAM

| Compound Concentration | GLP-1 (EC20) Signal | Fold-Shift over GLP-1 Alone |

| 0 (Control) | 1.0 (Normalized) | 1.0 |

| 1 nM | 1.2 | 1.2 |

| 10 nM | 2.5 | 2.5 |

| 100 nM | 4.8 | 4.8 |

| 1 µM | 5.5 | 5.5 |

| 10 µM | 5.6 | 5.6 |

Objective: To assess the cytotoxic or cytostatic effects of 4-(Piperidin-3-ylmethyl)morpholine on cancer cell lines with known c-Myc dependency.

Methodology: CCK-8/MTT Assay.

-

Cell Lines: Use human lung carcinoma cell lines A549 and NCI-H1299, as well as a non-cancerous control cell line (e.g., BEAS-2B).

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of 4-(Piperidin-3-ylmethyl)morpholine (e.g., from 0.1 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

-

Viability Assessment: Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot cell viability (%) against compound concentration. Calculate the IC50 value, which is the concentration required to inhibit cell growth by 50%. A potent hit will have a low micromolar or nanomolar IC50.

Phase 2: Mechanistic Elucidation

If activity is confirmed in Phase 1, the following experiments are crucial to validate the mechanism of action.

-

For GLP-1R PAM Activity: Conduct radioligand binding assays to confirm that the compound does not displace the binding of labeled GLP-1, consistent with an allosteric binding site.

-

For Anticancer Activity: Perform a Western blot analysis on lysates from treated cells (from Protocol 3.1.2) using an antibody against c-Myc. A positive result would show a dose-dependent reduction in c-Myc protein levels compared to housekeeping proteins like GAPDH or β-actin.

Phase 3: In Vivo Proof-of-Concept

Objective: To evaluate the therapeutic efficacy of 4-(Piperidin-3-ylmethyl)morpholine in relevant animal models.

-

Antidiabetic Model: Use a diet-induced obese or a genetic diabetic mouse model (e.g., db/db mice). Administer the compound orally and perform an oral glucose tolerance test (OGTT). A significant improvement in glucose clearance compared to vehicle-treated animals would demonstrate in vivo efficacy.[7]

-

Anticancer Model: Establish tumor xenografts by subcutaneously injecting A549 cells into immunocompromised mice. Once tumors are established, treat mice with the compound and monitor tumor volume over time. A significant reduction in tumor growth rate compared to the vehicle group would confirm anticancer activity.[6]

Synthesis Considerations

The synthesis of 4-(Piperidin-3-ylmethyl)morpholine is chemically tractable. A plausible and efficient route involves the Mannich condensation reaction, a well-established method for forming C-C bonds adjacent to a nitrogen atom.

-

Starting Materials: Commercially available 3-methylpiperidine, formaldehyde, and morpholine.

-

Reaction: A one-pot reaction where a piperidinone precursor is reacted with formaldehyde and morpholine under mild heating.[8][9]

-

Alternative: Reductive amination between a suitable piperidone precursor and morpholine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) is another viable, high-yield strategy.[10]

Conclusion and Strategic Outlook

The molecule 4-(Piperidin-3-ylmethyl)morpholine stands at the intersection of proven pharmacophores and compelling preliminary evidence from structurally analogous compounds. The data strongly supports its prioritization for investigation as both a GLP-1R positive allosteric modulator for metabolic diseases and as a potential c-Myc pathway inhibitor for oncology. The experimental framework provided in this guide offers a clear, resource-efficient path to rapidly assess this potential. Successful validation would position this scaffold as a valuable starting point for lead optimization campaigns, with the ultimate goal of developing a novel, first-in-class therapeutic agent.

References

-

Khamitova, et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. [Link]

-

ResearchGate. (n.d.). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Request PDF. ResearchGate. [Link]

-

Yuan, Y., et al. (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. European Journal of Medicinal Chemistry, 281, 117023. [Link]

-

ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

-

Al-Sanea, M. M., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3043. [Link]

-

National Center for Biotechnology Information. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. PubMed. [Link]

-

Inagaki, S., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Structural Biology, 63, 127-133. [Link]

-

ResearchGate. (n.d.). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

-

Al-Sanea, M. M., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. National Center for Biotechnology Information. [Link]

-

Xu, C., et al. (2021). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 42(2), 183-190. [Link]

-

ResearchGate. (n.d.). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenyl-piperidin-4-one. ResearchGate. [Link]

-

Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]

- Google Patents. (n.d.). WO2017213245A1 - Method for producing 4-(piperidin-4-yl)morpholine.

-

ACS Publications. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. [Link]

-

Reaction Biology. (n.d.). GPCR Assay Services. Reaction Biology. [Link]

-

MDPI. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. Molbank, 2009(3), M617. [Link]

Sources

- 1. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. WO2017213245A1 - Method for producing 4-(piperidin-4-yl)morpholine - Google Patents [patents.google.com]

An In-Depth Technical Guide to 4-(Piperidin-3-ylmethyl)morpholine: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the heterocyclic compound 4-(Piperidin-3-ylmethyl)morpholine, a molecule of growing interest in medicinal chemistry. While the specific historical discovery of this exact molecule remains elusive in publicly accessible records, this document explores its likely synthetic origins based on established chemical principles and the history of its constituent piperidine and morpholine rings. The guide details plausible synthetic methodologies, explores its emerging role in the development of novel therapeutics, and provides detailed protocols for its synthesis and characterization. By synthesizing information from contemporary research and foundational chemical knowledge, this paper serves as a vital resource for researchers engaged in the discovery and development of new pharmaceuticals.

Introduction: The Significance of Piperidine and Morpholine Moieties in Drug Discovery

The piperidine and morpholine heterocycles are considered "privileged structures" in medicinal chemistry. Their prevalence in a vast array of biologically active compounds underscores their importance as foundational scaffolds in drug design. Piperidine, a saturated six-membered nitrogen-containing ring, is a common feature in numerous natural alkaloids and synthetic pharmaceuticals, often contributing to desired pharmacokinetic properties and target engagement. Similarly, the morpholine ring, a saturated heterocycle containing both nitrogen and oxygen, is frequently incorporated into drug candidates to enhance properties such as aqueous solubility, metabolic stability, and to serve as a versatile synthetic handle. The combination of these two key pharmacophores in 4-(Piperidin-3-ylmethyl)morpholine creates a molecule with significant potential for diverse biological activities.

Recent research has brought derivatives of 4-(Piperidin-3-ylmethyl)morpholine to the forefront of drug discovery. Notably, a 2022 study highlighted a complex derivative, (4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine, as a positive allosteric modulator of the glucagon-like peptide-1 receptor (GLP-1R), demonstrating significant potential in the treatment of diabetes and obesity.[1] This discovery has catalyzed further interest in the parent compound and its analogues.

While a definitive "discovery" paper for the parent 4-(Piperidin-3-ylmethyl)morpholine has not been identified, its conceptualization and initial synthesis likely arose from systematic explorations of chemical space around these two privileged scaffolds. The historical development of synthetic methods for substituted piperidines and morpholines laid the groundwork for the eventual creation of this compound.

Plausible Historical Context and Synthetic Evolution

The synthesis of molecules like 4-(Piperidin-3-ylmethyl)morpholine is built upon a rich history of organic chemistry. Key reactions that would have enabled its creation have been known for over a century.

Conceptual Synthetic Pathway:

A logical and historically plausible route to 4-(Piperidin-3-ylmethyl)morpholine involves the reductive amination of a suitable piperidine-based aldehyde with morpholine. This approach leverages well-established and robust chemical transformations.

Figure 1: A plausible retrosynthetic analysis for 4-(Piperidin-3-ylmethyl)morpholine.

The Mannich reaction, a cornerstone of organic synthesis, also presents a viable pathway for creating related structures and could have been adapted for the synthesis of this compound. A 2009 publication detailed the synthesis of a more complex derivative, 3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one, utilizing a Mannich condensation, which supports the feasibility of this type of transformation for creating the core structure.[2]

Synthetic Methodologies and Experimental Protocols

While the original synthesis is not documented, modern synthetic chemistry offers several efficient routes to 4-(Piperidin-3-ylmethyl)morpholine. The following section details a likely and reproducible synthetic protocol.

Synthesis via Reductive Amination of N-Boc-piperidine-3-carbaldehyde

This method provides a controlled and high-yield pathway to the target compound, utilizing a protecting group strategy to ensure selective reaction at the desired position.

Overall Reaction Scheme:

Figure 2: Synthetic workflow for 4-(Piperidin-3-ylmethyl)morpholine via reductive amination.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of tert-butyl 3-formylpiperidine-1-carboxylate

-

To a solution of N-Boc-piperidine-3-carboxylic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add borane dimethyl sulfide complex (1.1 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Cool the reaction to 0 °C and cautiously quench with methanol.

-

Remove the solvent under reduced pressure. The resulting alcohol is then oxidized.

-

Dissolve the crude alcohol in dichloromethane (DCM).

-

Add Dess-Martin periodinane (1.2 equivalents) and stir at room temperature for 2 hours.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the aldehyde.

Step 2: Synthesis of tert-butyl 3-(morpholinomethyl)piperidine-1-carboxylate

-

Dissolve tert-butyl 3-formylpiperidine-1-carboxylate (1 equivalent) and morpholine (1.2 equivalents) in 1,2-dichloroethane.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture for 12 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of 4-(Piperidin-3-ylmethyl)morpholine (Final Product)

-

Dissolve tert-butyl 3-(morpholinomethyl)piperidine-1-carboxylate (1 equivalent) in a solution of hydrochloric acid in dioxane (e.g., 4 M).

-

Stir the mixture at room temperature for 4 hours.

-

Concentrate the reaction mixture under reduced pressure to obtain the dihydrochloride salt of the final product.

-

The free base can be obtained by neutralization with a suitable base (e.g., sodium hydroxide) and extraction into an organic solvent.

Table 1: Summary of Reagents and Conditions

| Step | Key Reagents | Solvent | Temperature | Reaction Time |

| 1 | N-Boc-piperidine-3-carboxylic acid, Borane dimethyl sulfide, Dess-Martin periodinane | THF, DCM | 0 °C to RT | 12h (reduction), 2h (oxidation) |

| 2 | tert-butyl 3-formylpiperidine-1-carboxylate, Morpholine, Sodium triacetoxyborohydride | 1,2-Dichloroethane | Room Temperature | 12 hours |

| 3 | tert-butyl 3-(morpholinomethyl)piperidine-1-carboxylate, HCl in Dioxane | Dioxane | Room Temperature | 4 hours |

Physicochemical Properties and Characterization

The final product, 4-(Piperidin-3-ylmethyl)morpholine, can be characterized by standard analytical techniques to confirm its identity and purity.

Table 2: Expected Analytical Data

| Property | Expected Value/Observation |

| Molecular Formula | C₁₀H₂₀N₂O |

| Molecular Weight | 184.28 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| ¹H NMR (CDCl₃, δ) | Peaks corresponding to morpholine and piperidine ring protons, and the methylene bridge. |

| ¹³C NMR (CDCl₃, δ) | Resonances for the carbon atoms of the morpholine and piperidine rings, and the linker. |

| Mass Spectrometry | [M+H]⁺ at m/z 185.16 |